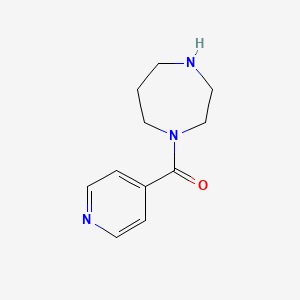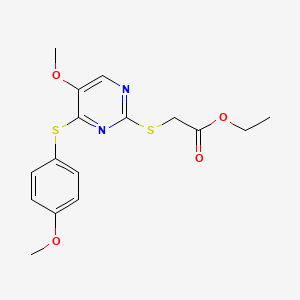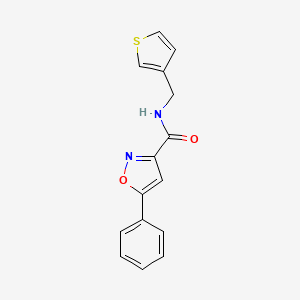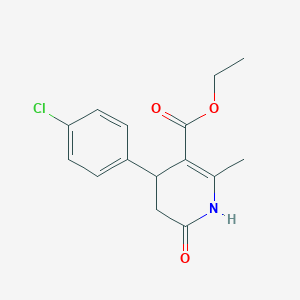
1-(Pyridine-4-carbonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridine-4-carbonyl)-1,4-diazepane is a heterocyclic compound that features a pyridine ring fused with a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridine-4-carbonyl)-1,4-diazepane typically involves the reaction of pyridine-4-carboxylic acid with 1,4-diazepane under specific conditions. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of pyridine-4-carboxylic acid and the amine group of 1,4-diazepane .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridine-4-carbonyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of pyridine-4-carboxylic acid derivatives.
Reduction: Formation of reduced diazepane derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(Pyridine-4-carbonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme catalysis or disruption of protein-protein interactions .
Comparison with Similar Compounds
- 3-Phenyl-1-(Pyridine-4-carbonyl)-1H-Pyrazole-4-Carboxylic Acid (PPP)
- 3-(4-Acetophenyl-)1-(Pyridine-4-carbonyl)-1H-Pyrazole-4-Carboxylic Acid (APP)
- 3-(4-Methylphenyl)-1-(Pyridine-4-carbonyl)-1H-Pyrazole-4-Carboxylic Acid (MPP)
Comparison: 1-(Pyridine-4-carbonyl)-1,4-diazepane is unique due to its diazepane ring, which imparts distinct chemical and biological properties compared to other pyridine derivatives. The presence of the diazepane ring enhances its potential for forming stable complexes with biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
1,4-diazepan-1-yl(pyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11(10-2-5-13-6-3-10)14-8-1-4-12-7-9-14/h2-3,5-6,12H,1,4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWECACRPYUGBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[2-methyl-5-(thiomorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B2593879.png)
![5-(4-(dimethylamino)phenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2593880.png)
![3-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2593882.png)


![(Z)-2-benzylidene-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2593885.png)

![ethyl 6-benzyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2593888.png)

![5-((3,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593894.png)
![2-(1-{2-[4-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2593896.png)


![5-(oxane-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2593899.png)
